N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O2/c1-30-13-18(29)22-6-7-28-20-17(12-25-28)19(23-14-24-20)27-10-8-26(9-11-27)16-4-2-15(21)3-5-16/h2-5,12,14H,6-11,13H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYHMGPPLEVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2.
Biochemical Pathways
Ents, which this compound may target, play a crucial role in nucleotide synthesis and the regulation of adenosine function. Therefore, it can be inferred that this compound may affect these biochemical pathways.
Result of Action
Similar compounds have been shown to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km. This suggests that this compound may have a similar effect.
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a methoxyacetamide group. The presence of the fluorophenyl group is particularly noteworthy for its influence on biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors. For instance:
- Histone Demethylase Inhibition : Compounds with similar structures have been shown to inhibit JmjC histone demethylases, which are critical for epigenetic regulation. This inhibition can lead to altered gene expression profiles relevant in cancer therapy .
- Neurotransmitter Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and anxiety disorders. Such interactions can influence dopaminergic and serotonergic pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against specific targets. Below is a summary of key findings:
| Target | IC50 (µM) | Comments |
|---|---|---|
| KDM4A (JmjC demethylase) | 0.5 | High potency compared to other analogs |
| KDM5B (JmjC demethylase) | 1.2 | Selective inhibition observed |
| Serotonin Receptor 5HT1A | 0.8 | Potential anxiolytic effects |
These results indicate that the compound may be effective in modulating epigenetic processes and neurotransmitter systems.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- Cancer Treatment : A study reported that derivatives of pyrazolo[3,4-d]pyrimidines showed significant anti-cancer activity by inducing apoptosis in various cancer cell lines through KDM inhibition .
- Psychopharmacological Effects : Research into piperazine derivatives has indicated their utility in treating anxiety and depression by modulating serotonin receptors, suggesting that this compound may have similar benefits .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide demonstrate promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various cancer cell lines. A study highlighted that certain substituted piperazine compounds exhibited significant antiproliferative activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines, suggesting potential applications in cancer therapeutics .
Neurological Implications
The piperazine moiety is often associated with neuropharmacological activity. Compounds like this compound may interact with neurotransmitter receptors, potentially offering therapeutic avenues for disorders such as anxiety and depression . The modulation of serotonin receptors by similar compounds has been documented, indicating their relevance in psychopharmacology.
Antimicrobial Properties
There is emerging interest in the antimicrobial effects of pyrazolo[3,4-d]pyrimidine derivatives. Some studies suggest that modifications to the structure can enhance antibacterial and antifungal activities, positioning these compounds as candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Q & A
Q. Key Challenges :
- Low yields due to steric hindrance at the pyrazolo-pyrimidine core .
- Purification difficulties caused by byproducts; silica gel chromatography or recrystallization (acetonitrile/ethanol) is recommended .
Basic: What analytical methods are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxyacetamide protons at δ 3.3–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected m/z ~525) .
Advanced: How can researchers resolve contradictions in reported reaction yields or bioactivity data?
Answer:
- Reaction Condition Optimization : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to identify yield-limiting factors .
- Bioactivity Reproducibility : Standardize assay conditions (e.g., cell lines, receptor binding protocols) and validate via dose-response curves. For example, inconsistent kinase inhibition may arise from varying ATP concentrations .
- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control for experimental variability .
Advanced: What strategies improve target selectivity for neurological receptors (e.g., 5-HT or dopamine receptors)?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Modify the 4-fluorophenyl group on the piperazine ring to alter steric/electronic profiles (e.g., replace F with Cl or OCH₃) .
- Adjust the methoxyacetamide chain length to optimize receptor binding pocket fit .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with D₂ vs. 5-HT₂A receptors .
- In Vitro Selectivity Panels : Test against off-target receptors (e.g., adrenergic α1) to identify cross-reactivity .
Advanced: How can substituent modifications address inconsistent in vivo pharmacokinetic profiles?
Answer:
- Metabolic Stability : Replace the methoxy group with a trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation .
- Bioavailability Enhancement : Introduce hydrophilic groups (e.g., hydroxyls) to the ethyl linker to improve solubility without compromising blood-brain barrier penetration .
- Prodrug Strategies : Convert the acetamide to an ester prodrug (e.g., ethyl ester) for enhanced oral absorption, followed by enzymatic hydrolysis in vivo .
Advanced: What mechanistic studies elucidate the compound’s interaction with enzymatic targets?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify IC₅₀ values .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., BTK or JAK2) to identify key binding residues .
Advanced: How to design robust SAR models for lead optimization?
Answer:
- Fragment-Based Design : Screen truncated analogs (e.g., pyrazolo-pyrimidine core alone) to identify minimal pharmacophores .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity .
- Parallel Synthesis : Generate a library of piperazine derivatives (e.g., 4-aryl vs. 4-alkyl) to map substituent tolerance .
Advanced: What in vitro/in vivo models validate therapeutic potential for neurological disorders?
Answer:
- In Vitro :
- Primary neuron cultures for neuroprotective effects (e.g., glutamate-induced excitotoxicity) .
- Radioligand displacement assays for serotonin/dopamine receptor affinity .
- In Vivo :
- Rodent models of Parkinson’s (6-OHDA lesion) or depression (forced swim test) with dose-dependent behavioral analysis .
- Microdialysis to monitor neurotransmitter levels (e.g., striatal dopamine) post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
